REACTION_CXSMILES
|
[F:1][C:2]([F:9])([CH2:6][CH:7]=[CH2:8])[C:3](O)=[O:4].C(Cl)(=O)C(Cl)=O.[N:16]#N.N>CCCCCC.CN(C=O)C.CCOCC.O>[F:1][C:2]([F:9])([CH2:6][CH:7]=[CH2:8])[C:3]([NH2:16])=[O:4]
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(CC=C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled in an ice/brine bath
|
Type
|
CUSTOM
|
Details
|
(to trap any solid material blown out of the flask
|
Type
|
TEMPERATURE
|
Details
|
The gas flow is maintained for 30 min after the initial
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
vigorous reaction
|
Type
|
WASH
|
Details
|
The glassware is washed with H2O and Et2O
|
Type
|
ADDITION
|
Details
|
the washings are added to this mixture
|
Type
|
ADDITION
|
Details
|
Celite is added
|
Type
|
CUSTOM
|
Details
|
insoluble material is removed by filtration
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
The Et2O phase is washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined extracts are washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)N)(CC=C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.6 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |